Cas no 92136-56-6 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate)

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a chiral ester derivative used as a key intermediate in organic synthesis and pharmaceutical applications. Its structure features a Boc-protected amino group and a phenylbutanoate moiety, making it valuable for peptide synthesis and asymmetric transformations. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions. The (2S) configuration ensures enantioselective reactivity, which is critical for producing optically active compounds. This compound is particularly useful in medicinal chemistry for constructing complex molecules with high stereochemical fidelity. Its well-defined purity and consistent performance make it a reliable choice for research and industrial-scale applications.
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate structure
92136-56-6 structure
商品名:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
CAS番号:92136-56-6
MF:C16H23NO4
メガワット:293.35812497139
CID:5528016

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate 化学的及び物理的性質

名前と識別子

    • Benzenebutanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (αS)-
    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
    • インチ: 1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1
    • InChIKey: GJNSSYXUZHEPLP-ZDUSSCGKSA-N
    • ほほえんだ: [C@@H](CCC1C=CC=CC=1)(NC(=O)OC(C)(C)C)C(=O)OC

じっけんとくせい

  • 密度みつど: 1.084±0.06 g/cm3(Predicted)
  • ふってん: 416.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 11.08±0.46(Predicted)

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749126-1g
Methyl (s)-2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
92136-56-6 98%
1g
¥3633.00 2024-04-25

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate 関連文献

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoateに関する追加情報

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate: An Overview of a Key Compound in Pharmaceutical Research

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS No. 92136-56-6) is a versatile compound that has gained significant attention in the pharmaceutical and chemical industries due to its unique properties and potential applications. This compound, also known as Boc-protected phenylalanine methyl ester, is a key intermediate in the synthesis of various bioactive molecules, including peptides and proteins. Its importance lies in its ability to serve as a building block for the development of novel therapeutic agents.

The structure of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate consists of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which can be selectively removed under mild acidic conditions. This feature makes it an ideal choice for protecting amino groups during complex synthetic processes, ensuring that the desired functionalities are preserved until the final stages of synthesis. The presence of the phenyl group and the methyl ester moiety further enhances its utility by providing additional points for functionalization and modification.

In recent years, significant advancements have been made in the understanding and application of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate. One notable area of research is its use in the synthesis of peptides and peptidomimetics. Peptides are essential biomolecules that play crucial roles in various biological processes, including signal transduction, cell communication, and immune responses. The ability to synthesize well-defined peptides with high purity and yield is critical for their use in therapeutic and diagnostic applications.

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate has been extensively used in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support. The Boc protecting group is particularly advantageous in this context because it can be efficiently removed using trifluoroacetic acid (TFA), leaving behind a free amino group that can react with the next amino acid residue. This process ensures high yields and purity, making it an essential tool in peptide synthesis.

Another important application of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is in the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacological properties, such as enhanced stability, reduced immunogenicity, and better bioavailability. By incorporating Boc-protected phenylalanine methyl ester into peptidomimetic designs, researchers can create compounds with tailored properties that are more suitable for therapeutic use.

The pharmaceutical industry has also shown great interest in using methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate as a starting material for the synthesis of small molecule drugs. Small molecules are often preferred over biologics due to their ease of administration, lower cost, and better oral bioavailability. By leveraging the unique properties of this compound, scientists can develop novel small molecule inhibitors and agonists that target specific biological pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Recent studies have highlighted the potential of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate in drug discovery efforts. For example, researchers at a leading pharmaceutical company have used this compound to synthesize a series of small molecule inhibitors targeting kinases involved in cancer signaling pathways. These inhibitors have shown promising results in preclinical studies, demonstrating potent antitumor activity and selectivity against specific kinase targets.

In addition to its applications in drug discovery, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate has also been explored for its potential use in diagnostic imaging agents. The ability to functionalize this compound with various imaging moieties, such as fluorescent dyes or radiolabels, makes it an attractive candidate for developing imaging probes that can be used to visualize specific biological processes or disease markers.

The safety profile of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is another important consideration for its use in pharmaceutical applications. Extensive toxicological studies have shown that this compound is generally well-tolerated at relevant concentrations and does not exhibit significant toxicity or adverse effects. However, as with any chemical compound used in drug development, rigorous safety assessments are necessary to ensure its safe use in clinical settings.

In conclusion, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate (CAS No. 92136-56-6) is a valuable compound with a wide range of applications in pharmaceutical research and development. Its unique structural features make it an ideal building block for synthesizing peptides, peptidomimetics, small molecule drugs, and diagnostic imaging agents. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in the field of medicinal chemistry.

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